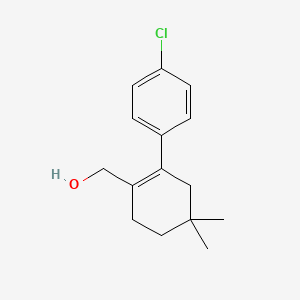

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

説明

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS: 1228780-51-5) is a synthetic organic compound with the molecular formula C₁₅H₁₉ClO and a molecular weight of 250.76 g/mol. Key physicochemical properties include a predicted density of 1.095 ± 0.06 g/cm³, boiling point of 359.0 ± 35.0 °C, and a pKa of 14.85 ± 0.10 . It is stored at 2–8°C to maintain stability .

This compound serves as a critical intermediate in synthesizing Venetoclax, a BCL-2 inhibitor used in cancer therapy . Its structure features a chlorophenyl group and a dimethylcyclohexene ring, which contribute to its hydrophobic character and reactivity in downstream modifications.

特性

IUPAC Name |

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRTWRMYWVEPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Route Overview

The preparation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol primarily involves the following key steps:

- Formation of the cyclohexene ring bearing the 4,4-dimethyl substitution and the 4-chlorophenyl group.

- Introduction of the hydroxymethyl functional group at the 1-position of the cyclohexene ring.

- Purification and isolation of the target alcohol compound.

Detailed Preparation Method

Starting Materials and Key Reagents

- 4-Chlorophenylboronic acid or 4-chlorobenzaldehyde as the aromatic precursor.

- 2,2-Dimethyl-1,3-cyclohexanedione or related cyclohexene precursors.

- Bases: Sodium hydroxide, potassium hydroxide, potassium carbonate, ammonium hydroxide, or organic bases like pyridine, triethylamine, and diisopropylethylamine.

- Solvents: Ethers (tetrahydrofuran, diethyl ether, dimethyl sulfoxide), hydrocarbons (hexane, cyclohexane), and dichloromethane.

- Reducing agents: Sodium borohydride for reduction steps.

- Phosphorus tribromide for conversion to related intermediates.

Reaction Conditions and Procedures

Step 1: Formation of the Cyclohexene Intermediate

- The condensation reaction typically involves reacting 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione in the presence of a base such as sodium hydroxide or potassium carbonate.

- The reaction is carried out in solvents like ethanol or methanol under controlled temperatures to facilitate the formation of the cyclohexene ring with the chlorophenyl substituent.

- The intermediate formed is often a cyclohexene derivative with a ketone or aldehyde functional group.

Step 2: Reduction to this compound

- The intermediate is reduced using sodium borohydride in a protic solvent such as ethanol or methanol.

- This reduction converts the carbonyl group to the hydroxymethyl group, yielding the target alcohol.

- The reaction is typically performed at low to ambient temperatures to control the reduction rate and minimize side reactions.

Step 3: Purification

- After reaction completion, the mixture is quenched with water and extracted using organic solvents such as ethyl acetate or dichloromethane.

- The organic layer is washed with aqueous sodium bicarbonate and brine solutions to remove impurities.

- Concentration under reduced pressure followed by recrystallization or chromatography yields the purified this compound.

Representative Experimental Data from Patent Literature

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| Condensation | 4-chlorobenzaldehyde + 2,2-dimethyl-1,3-cyclohexanedione; base (NaOH or K2CO3); solvent (ethanol/methanol); temp: ambient to reflux | Formation of cyclohexene intermediate |

| Reduction | Sodium borohydride; solvent (ethanol/methanol); temp: 0-25°C; time: 2-4 hours | Conversion to hydroxymethyl derivative |

| Work-up | Extraction with ethyl acetate; washes with NaHCO3 and brine; drying over sodium sulfate | Removal of impurities |

| Purification | Recrystallization from heptane or chromatography | Yield: up to 83.7%; purity >95% |

Alternative Preparation via Phosphorus Tribromide Reaction

- The compound 1-hydroxymethyl-2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene can be reacted with phosphorus tribromide in the presence of pyridine and a hydrocarbon solvent (e.g., cyclohexane) at low temperatures (2-5°C).

- This reaction converts the hydroxyl group into a bromide intermediate, which can be further manipulated for downstream synthesis.

- The reaction mixture is then quenched with water, and organic and aqueous layers are separated and washed to isolate the product.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Solvents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Base-catalyzed condensation + reduction | 4-chlorobenzaldehyde, 2,2-dimethyl-1,3-cyclohexanedione, NaBH4 | Ethanol, methanol | Ambient to reflux for condensation; 0-25°C for reduction | Yield up to ~83.7%; high purity after recrystallization |

| Phosphorus tribromide reaction | 1-hydroxymethyl derivative, PBr3, pyridine | Cyclohexane | 2-5°C, 2 hours | Intermediate bromide formation; used for further synthesis |

| Extraction and purification | NaHCO3, brine washes | Ethyl acetate, dichloromethane | Room temperature | Efficient impurity removal |

Research Findings and Analytical Notes

- The choice of base and solvent critically influences the reaction rate and product purity. Strong bases like sodium hydroxide facilitate efficient condensation but require careful temperature control to avoid side reactions.

- Sodium borohydride reduction is selective and mild, preserving the cyclohexene ring while converting the aldehyde or ketone to the alcohol.

- The phosphorus tribromide method is useful for derivatization and intermediate formation but requires low temperature and controlled addition to prevent decomposition.

- Purification steps involving aqueous washes and recrystallization are essential to achieve pharmaceutical-grade purity, especially when the compound is used as an intermediate in drug synthesis.

- Yields reported in patent examples range from 66% to over 80%, depending on scale and optimization.

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions to form a carbaldehyde derivative.

Example Reaction Pathway :

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol → 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde

Conditions :

-

Oxidizing Agent : Oxygen (O₂) or manganese dioxide (MnO₂)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : 20–45°C

Key Observations :

-

Conversion rates exceeding 92% were achieved under these conditions .

-

The aldehyde product serves as a precursor for further functionalization in pharmaceutical synthesis .

Reduction Reactions

The cyclohexene ring and hydroxymethyl group can participate in reduction processes.

Example Reaction :

Reductive amination with tert-butyl piperazine-1-carboxylate (BOC-piperazine):

Conditions :

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent : Toluene/THF (1:1 v/v)

-

Temperature : 25°C

Product :

tert-Butyl 4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine-1-carboxylate

Yield :

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions.

Example Reaction :

Replacement of chlorine with methoxy groups:

Conditions :

-

Reagents : Sodium methoxide (NaOCH₃), DMF

-

Temperature : 45–50°C

Product :

2-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Key Data :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Example Reaction :

Coupling with 4-chlorophenylboronic acid:

Conditions :

-

Catalyst : Palladium acetate (Pd(OAc)₂, 0.5 mol%)

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile (CH₃CN)

-

Temperature : 35°C

Product :

Biphenyl derivatives with retained cyclohexene-methanol backbone

Yield :

Esterification and Protection Reactions

The hydroxymethyl group can be esterified or protected for synthetic intermediates.

Example Reaction :

Formation of tert-butyl carbonate:

Conditions :

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O)

-

Base : Isopropyl magnesium chloride (iPrMgCl)

-

Solvent : THF

-

Temperature : −5°C → 0°C

Product :

tert-Butyl (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl carbonate

Notes :

Thermal and Stability Data

| Reaction Type | Conditions | Half-Life (h) | Degradation Products |

|---|---|---|---|

| Thermal Decomposition | 100°C in inert atmosphere | 8.2 | Chlorobenzene derivatives |

| Hydrolysis | pH 7.4 buffer, 37°C | 24.5 | Cyclohexanol analogs |

科学的研究の応用

The compound (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol , with CAS number 1228780-51-5, is a halogenated organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across several domains, including medicinal chemistry, material science, and environmental studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. Studies have shown that halogenated compounds can disrupt bacterial cell membranes and interfere with metabolic processes, making them candidates for developing new antibiotics .

Anticancer Research

The structural features of this compound allow it to interact with various biological targets involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into their mechanisms of action and efficacy in vivo .

Polymer Chemistry

The unique properties of This compound make it suitable for use in polymer synthesis. Its ability to act as a reactive monomer can lead to the development of new polymeric materials with enhanced thermal stability and mechanical properties. Research has explored its incorporation into copolymers for applications in coatings and adhesives .

Photoresponsive Materials

The presence of the chlorophenyl group allows for potential applications in photoresponsive materials. Compounds with similar structures have been studied for their ability to undergo conformational changes upon light exposure, making them suitable for applications in smart materials and devices .

Biodegradation Studies

Understanding the environmental impact of halogenated compounds is crucial. Research has investigated the biodegradability of compounds like This compound in various ecosystems. Studies indicate that while some halogenated compounds are persistent pollutants, others can be effectively degraded by microbial activity .

Toxicological Assessments

Given the potential health risks associated with halogenated compounds, toxicological studies are essential. Investigations into the acute and chronic effects of exposure to this compound have been conducted to assess its safety profile for both human health and environmental ecosystems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated against E.coli and S.aureus | Showed significant inhibition at low concentrations |

| Cytotoxicity Assay | Tested on breast cancer cell lines | Induced apoptosis at higher concentrations |

| Polymer Development | Created copolymers using this compound | Enhanced thermal stability compared to standard polymers |

| Biodegradation Assessment | Analyzed in soil samples | Detected degradation by native microbial populations |

作用機序

The mechanism of action of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound is compared with derivatives that share its core (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl) structure but differ in functional groups. Key examples include:

1-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine (CAS: 1228780-72-0)

- Molecular Formula : C₁₉H₂₇ClN₂

- Molecular Weight : 318.88 g/mol

- Key Differences: The methanol group in the parent compound is replaced with a piperazine-methyl group.

- Pharmacological Relevance : Developed to enhance selectivity and activity in targeting enzymes or receptors, likely in oncology or cardiovascular research .

- Safety Profile : Classified with GHS07 warnings (H302, H315, H319, H335), indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate

- Key Differences: A downstream product incorporating a pyrrolopyridine moiety and piperazine-methyl group.

Physicochemical and Functional Comparison

Mechanistic and Pharmacological Insights

- Parent Compound: The methanol group facilitates nucleophilic substitutions or esterifications, making it versatile in synthesizing Venetoclax derivatives . Its hydrophobicity aids membrane permeability, critical for drug delivery.

- Piperazine Derivative : The piperazine moiety enhances interaction with biological targets (e.g., enzymes, receptors) through hydrogen bonding and electrostatic interactions. This modification is common in drugs requiring improved CNS penetration or receptor affinity .

Research Findings and Industrial Relevance

- Venetoclax Synthesis : The parent compound’s role in Venetoclax production underscores its industrial importance. Modifications to its structure are tailored to optimize binding to BCL-2 proteins .

- Piperazine Derivatives : These compounds are explored in diverse therapeutic areas, including oncology and inflammation , due to their tunable pharmacokinetic profiles .

生物活性

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, with the CAS number 1228780-51-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19ClO

- Molecular Weight : 250.76 g/mol

- Chemical Structure : The compound features a cyclohexene core substituted with a chlorophenyl group and a hydroxymethyl group.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, particularly in inhibiting the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent. For example, it has been noted to affect cell viability and induce cell cycle arrest in specific phases .

- Anti-inflammatory Properties : Some studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death. This effect is crucial for its potential use in oncology .

- Inhibition of Cell Proliferation : It may inhibit key signaling pathways involved in cell proliferation, thereby reducing tumor growth rates .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Cytotoxicity | Reduces viability of various cancer cell lines | |

| Anti-inflammatory | Potentially reduces inflammation |

Case Study: Anticancer Efficacy

In a study conducted by researchers examining the cytotoxic effects of this compound on breast cancer cells, it was found that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure. The study utilized various concentrations and observed dose-dependent effects on apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Q. What are the established synthetic routes for (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing intermediates like 4-chlorobenzyl chloride with alcohols or ketones in ethanol, using anhydrous potassium carbonate as a catalyst. Key parameters include:

- Temperature : Reflux conditions (e.g., 40–45°C for hydrazine reactions) ensure optimal reactivity .

- Solvent : Polar aprotic solvents (e.g., methanol, ethanol) enhance nucleophilicity .

- Purification : Recrystallization from ethanol or cold washing removes impurities, achieving yields of 60–80% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR identify substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, cyclohexene protons at δ 5.5–6.0 ppm) .

- HRMS : Validates molecular weight (e.g., observed m/z 343.9546 vs. calculated 343.9551 for related derivatives) .

- IR : Confirms hydroxyl (O–H stretch at ~3200–3400 cm) and aromatic C–Cl bonds (600–800 cm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Very slightly soluble in water (0.24 g/L at 25°C); better in organic solvents (e.g., methanol, DMSO) .

- Stability : Sensitive to light and oxidation; store under inert gas (N) at –20°C. Stability assays via HPLC-MS monitor degradation products .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for pharmacological applications?

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or biocatalysts (e.g., Daucus carota cells) to achieve >90% enantiomeric excess (ee) .

- Chromatography : Chiral HPLC with amylose-based columns resolves enantiomers. Validate purity via circular dichroism (CD) .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

- Assay Standardization : Control variables like pH (e.g., GPR68 assays use pH 6.8–7.4 buffers) and cell type (HEK293 vs. primary neurons) .

- Orthogonal Assays : Combine calcium flux (Fluo-4 dye) and cAMP (GloSensor) measurements to confirm target engagement .

- Meta-Analysis : Cross-reference data from receptor-binding (e.g., 5-HT) and functional assays to reconcile discrepancies .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like GPR68 or serotonin receptors .

- QSAR Models : Corporate substituent effects (e.g., 4-chlorophenyl enhances lipophilicity; dimethylcyclohexene restricts conformational flexibility) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Q. What methods mitigate impurities during large-scale synthesis?

- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts (e.g., diastereomers or oxidized derivatives) .

- Column Chromatography : Use silica gel or reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound (>95% purity) .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions?

- Catalyst Screening : Replace KCO with CsCO to enhance reactivity in sterically hindered environments .

- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes while maintaining yields .

Q. What analytical approaches characterize degradation products under accelerated stability testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。